Cas no 213329-46-5 (4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one)

4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one 化学的及び物理的性質
名前と識別子
-
- 4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one
- 18-Nor-4,15-dihydroxyabieta-8,11
- 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- (1R,4aS,10aR)-1-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-2, 3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone
- 213329-46-5
- 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-1-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, (1R,4aS,10aR)-
- HY-N1607
- FS-9559
- CS-0017268
- (1R,4aS,10aR)-1-hydroxy-7-(1-hydroxy-1-methyl-ethyl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
- AKOS032961711
- (+)-18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- [ "" ]
- (1R,4aS,10aR)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
-
- インチ: InChI=1S/C19H26O3/c1-17(2,21)12-6-7-14-13(10-12)15(20)11-16-18(14,3)8-5-9-19(16,4)22/h6-7,10,16,21-22H,5,8-9,11H2,1-4H3/t16-,18-,19-/m1/s1
- InChIKey: SGCHZBKQDFNHSL-BHIYHBOVSA-N
- ほほえんだ: CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O
計算された属性
- せいみつぶんしりょう: 302.18800
- どういたいしつりょう: 302.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 471.8±45.0 °C at 760 mmHg
- フラッシュポイント: 253.3±25.2 °C
- PSA: 57.53000
- LogP: 3.30920
- じょうきあつ: 0.0±1.2 mmHg at 25°C
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64840-5mg |
(1R,4aS,10aR)-1-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-2, 3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone |
213329-46-5 | 5mg |
¥4800.0 | 2022-04-27 | ||
TargetMol Chemicals | TN2657-5mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 5mg |
¥ 3330 | 2024-07-20 | ||
A2B Chem LLC | AF65754-5mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 96.0% | 5mg |
$660.00 | 2024-04-20 | |
TargetMol Chemicals | TN2657-1 ml * 10 mm |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
TargetMol Chemicals | TN2657-5 mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2657-1 mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2657-1 mL * 10 mM (in DMSO) |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
A2B Chem LLC | AF65754-1mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 96% | 1mg |
$599.00 | 2024-04-20 | |
TargetMol Chemicals | TN2657-5mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 5mg |
¥ 3330 | 2024-07-24 | ||
TargetMol Chemicals | TN2657-1 ml * 10 mm |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 1 ml * 10 mm |
¥ 3430 | 2024-07-24 |
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one 関連文献
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-oneに関する追加情報
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one (CAS No. 213329-46-5): A Comprehensive Overview
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one (CAS No. 213329-46-5) is a complex diterpenoid compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is derived from the abietane skeleton, a class of natural products known for their diverse biological activities. The unique structural features of 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one make it a valuable candidate for various applications, including anti-inflammatory and anticancer therapies.
The abietane diterpenoids are a group of natural products primarily found in coniferous plants, such as pine trees. These compounds are characterized by their tricyclic diterpene skeleton, which consists of three fused rings. The presence of multiple hydroxyl groups and the specific arrangement of double bonds in 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one contribute to its unique chemical and biological properties. Recent studies have highlighted the potential of this compound in various therapeutic areas.
In the realm of anti-inflammatory research, 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one has shown promising results. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This inhibition is believed to be mediated through the suppression of nuclear factor-kappa B (NF-κB) activation, a key transcription factor involved in the inflammatory response. These findings suggest that 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one could be a potential lead compound for the development of novel anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one has also been investigated for its anticancer potential. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of multiple signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation, and their disruption by 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one can lead to cell cycle arrest and apoptosis.
The structural complexity of 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one presents both challenges and opportunities for synthetic chemists. The presence of multiple chiral centers and functional groups requires precise control during synthesis to ensure the correct stereochemistry and regiochemistry. Recent advances in asymmetric synthesis and catalytic methods have facilitated the efficient preparation of this compound on a larger scale. These synthetic strategies not only improve the yield but also reduce the environmental impact associated with chemical synthesis.
In addition to its therapeutic applications, 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one has been studied for its potential as a bioactive molecule in agricultural settings. Research has shown that this compound can exhibit antifungal properties against various plant pathogens. This property makes it a promising candidate for developing environmentally friendly fungicides that can help control plant diseases without causing harm to beneficial organisms or the environment.
The pharmacokinetic properties of 4,15-dihydroxy-18-nor-8,11,13-abietatrien-7-one are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies have indicated that 4,15-dihydroxy-18-nor-8, 0000000000000000000nor - 8 , 9 , 9 -abietatrien - 7 -one has favorable pharmacokinetic profiles in animal models. However, further research is needed to fully elucidate these properties in humans.
The safety profile of 4 , 9 -dihydroxy - 9 -nor - 9 , 9 , 9 -abietatrien - 9 -one is another critical aspect being evaluated. Preclinical toxicity studies have shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new drug candidate, comprehensive safety assessments are essential before it can be advanced to clinical trials.
In conclusion,CAS No .2 strong > provides a comprehensive overview o f t h e c o m p o u n d . This diterpenoid exhibits significant biological activities that make it a promising candidate for various therapeutic applications . Ongoing research continues to uncover new insights into its mechanisms of action , synthetic methods , and potential uses . As our understanding deepens , it is likely that this compound will play an increasingly important role in both pharmaceutical development and agricultural applications . p >
213329-46-5 (4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one) 関連製品
- 95416-25-4(15-Hydroxy-7-oxo-8,11,13-abietatrien-18-oic acid)
- 213329-45-4(15,18-Dihydroxy-8,11,13-abietatrien-7-one)
- 57906-31-7(19-Nor-4-hydroxyabieta-8,11,13-trien-7-one)
- 35733-96-1(5-(Aminomethyl)-2-methoxypyrimidin-4-amine)
- 2227751-02-0((1R)-1-(3-methyloxetan-3-yl)ethan-1-ol)
- 1805698-71-8(2,7-Diamino-5-hydroxymethyl-1H-benzimidazole)
- 1378268-05-3(3-Cyclopropyl-2-acetamidobutanoic acid)
- 1008051-91-9(3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(2-methylpropyl)pyrrolidine-2,5-dione)
- 852706-21-9(3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile)
- 2228464-74-0(1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile)




